7-[(2-chlorobenzyl)oxy]-4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2H-chromen-2-one
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Overview
Description
7-[(2-chlorobenzyl)oxy]-4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2H-chromen-2-one is a complex organic compound belonging to the class of coumarins and derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
The synthesis of 7-[(2-chlorobenzyl)oxy]-4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2H-chromen-2-one typically involves multiple steps. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with 2-chlorobenzyl chloride in the presence of a base to form the intermediate 7-[(2-chlorobenzyl)oxy]-4-methylcoumarin. This intermediate is then reacted with 8-methoxy-2-oxo-2H-chromen-3-carbaldehyde under acidic conditions to yield the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Scientific Research Applications
7-[(2-chlorobenzyl)oxy]-4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit enzymes like amine oxidase, leading to altered cellular processes. The compound’s structure allows it to interact with DNA and proteins, affecting their function and leading to its biological effects .
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives such as:
- 7-hydroxy-4-methylcoumarin
- 8-methoxy-2-oxo-2H-chromen-3-carbaldehyde
- 4-methylumbelliferone Compared to these compounds, 7-[(2-chlorobenzyl)oxy]-4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2H-chromen-2-one exhibits unique properties due to the presence of the chlorobenzyl and methoxy groups, which enhance its biological activity and specificity .
Properties
Molecular Formula |
C27H19ClO6 |
---|---|
Molecular Weight |
474.9 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methoxy]-4-(8-methoxy-2-oxochromen-3-yl)-8-methylchromen-2-one |
InChI |
InChI=1S/C27H19ClO6/c1-15-22(32-14-17-6-3-4-8-21(17)28)11-10-18-19(13-24(29)33-25(15)18)20-12-16-7-5-9-23(31-2)26(16)34-27(20)30/h3-13H,14H2,1-2H3 |
InChI Key |
AOANEZGZSZYEGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C(=CC=C4)OC)OC3=O)OCC5=CC=CC=C5Cl |
Origin of Product |
United States |
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